N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
Description
Structural Characteristics
The structural architecture of this compound is defined by three primary components that work in concert to establish its unique chemical identity and properties. The foundation of this structure rests upon the 1,2,3,4-tetrahydronaphthalene backbone, commonly referred to as tetralin, which provides the core structural framework. This tetralin core represents a partially hydrogenated naphthalene system where one of the aromatic rings has been reduced to a cyclohexane ring while maintaining the aromaticity of the adjacent benzene ring, creating a distinctive bicyclic structure with both aromatic and aliphatic character.
The tetralin backbone exhibits specific conformational properties that influence the overall three-dimensional shape of the molecule. The saturated cyclohexane ring portion adopts a chair conformation, while the aromatic benzene ring remains planar. This structural arrangement creates a rigid framework that positions substituents in defined spatial orientations, which is particularly important for understanding the compound's potential interactions in biological systems or synthetic applications. The partially saturated nature of the tetralin system also contributes to its chemical stability while maintaining sufficient reactivity for further synthetic modifications.
Attached to the tetralin framework at the 1-position is a carboxamide functional group, which represents the second major structural component of this compound. The carboxamide group, characterized by the presence of a carbonyl carbon bonded to both an oxygen atom and a nitrogen atom, introduces significant polar character to the molecule. This functional group serves as both a hydrogen bond donor through its nitrogen-hydrogen bonds and a hydrogen bond acceptor through its carbonyl oxygen, substantially affecting the compound's solubility properties and intermolecular interactions. The carboxamide linkage also provides a point of structural rigidity due to the partial double-bond character of the carbon-nitrogen bond, which restricts rotation and influences the overall molecular conformation.
The third critical structural element is the 2-aminoethyl substituent attached to the nitrogen atom of the carboxamide group. This substituent consists of a two-carbon aliphatic chain terminating in a primary amino group, introducing additional polar functionality and increasing the compound's overall molecular complexity. The presence of the terminal amino group significantly enhances the compound's potential for hydrogen bonding interactions and provides a site for further chemical modifications or salt formation. The flexible ethyl linker allows for conformational mobility of the amino group while maintaining its connection to the rigid tetralin-carboxamide core structure.
| Structural Component | Chemical Formula | Key Characteristics |
|---|---|---|
| Tetralin Core | C₁₀H₁₂ | Bicyclic, partially aromatic, rigid framework |
| Carboxamide Group | -CONH- | Polar, hydrogen bonding capable, planar |
| 2-Aminoethyl Chain | -CH₂CH₂NH₂ | Flexible, basic, terminal amino group |
| Complete Structure | C₁₃H₁₈N₂O | MW: 218.29 g/mol, two nitrogen atoms, one oxygen |
The SMILES representation O=C(C1CCCC2=C1C=CC=C2)NCCN clearly illustrates the connectivity pattern within the molecule. This notation reveals the carbonyl carbon bonded to the tetralin system at position 1, connected through the carboxamide nitrogen to the two-carbon chain bearing the terminal amino group. The structural formula demonstrates the compound's molecular complexity while highlighting the specific bonding arrangements that define its chemical identity and potential reactivity patterns.
Nomenclature and Identifiers
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex organic compounds containing multiple functional groups and ring systems. The IUPAC name precisely describes the molecular structure by identifying the parent ring system, the position of substitution, and the nature of the substituent groups in a hierarchical manner that provides unambiguous identification of the compound's structure.
The nomenclature begins with the identification of the core ring system as "1,2,3,4-tetrahydronaphthalene," which specifies the partially hydrogenated naphthalene framework that serves as the molecular backbone. The numbering system for this bicyclic structure follows standard conventions where the naphthalene carbons are numbered consecutively, with positions 1, 2, 3, and 4 representing the saturated ring portion. The "1-carboxamide" designation indicates that a carboxamide functional group is attached at position 1 of the tetrahydronaphthalene system, establishing this as the primary functional group for naming purposes.
The "N-(2-aminoethyl)" prefix describes the substitution pattern on the carboxamide nitrogen atom. This designation follows the convention for naming amide derivatives where substituents on the nitrogen are preceded by "N-" to distinguish them from substituents on the carbon chain. The "2-aminoethyl" portion specifies a two-carbon chain with an amino group at the terminal position, providing complete structural information about this substituent.
| Identifier Type | Value | Source/Standard |
|---|---|---|
| IUPAC Name | This compound | |
| CAS Registry Number | 84460-89-9 | |
| InChIKey | ASNYEBSCXSIDAC-UHFFFAOYSA-N | |
| MDL Number | MFCD12187327 | |
| Molecular Formula | C₁₃H₁₈N₂O |
The Chemical Abstracts Service registry number 84460-89-9 serves as the primary unique identifier for this compound in chemical databases and literature. This numerical identifier provides an unambiguous reference that transcends naming variations and language differences, enabling consistent identification across international scientific communications. The CAS registry system ensures that each unique chemical substance receives a distinct number, preventing confusion that might arise from alternative naming conventions or structural representations.
The InChIKey ASNYEBSCXSIDAC-UHFFFAOYSA-N represents a condensed, standardized identifier derived from the compound's complete structural information. This hashed identifier serves as a digital fingerprint for the molecule, enabling rapid database searches and structural comparisons. The InChIKey system provides a hierarchical identification method where the first portion represents connectivity, the second portion addresses stereochemistry, and the final portion indicates isotopic composition, though this particular compound contains no stereogenic centers or isotopic variations.
Additional identifiers include the MDL number MFCD12187327, which serves as a reference within molecular design and chemical inventory systems. These multiple identification systems work together to ensure comprehensive cataloging and retrieval of information about this compound across various chemical databases and research platforms.
Historical Context and Discovery
The evolution of tetralin derivatives in organic synthesis represents a significant chapter in the development of modern medicinal chemistry and synthetic methodology, with compounds like this compound emerging as products of this rich historical progression. The foundation for tetralin chemistry was established in the early 20th century when Auguste Georges Darzens developed the classical Darzens tetralin synthesis in 1926, which provided a reliable method for constructing tetralin derivatives through intramolecular electrophilic aromatic substitution reactions. This pioneering work established the synthetic framework that would later enable the preparation of more complex tetralin-based compounds.
The historical development of tetralin chemistry gained significant momentum during the mid-20th century as researchers recognized the potential of partially hydrogenated aromatic systems in pharmaceutical applications. The tetralin scaffold appeared in naturally occurring compounds such as podophyllotoxin derivatives, which demonstrated potent biological activities and served as lead compounds for drug development programs. This recognition led to systematic investigations into synthetic tetralin derivatives, with particular focus on modifying the substitution patterns to optimize biological activity while maintaining the favorable structural properties of the tetralin core.
The emergence of tetralin carboxamide derivatives, including this compound, reflects the evolution of structure-activity relationship studies in medicinal chemistry during the late 20th and early 21st centuries. Research into growth hormone secretagogue receptor antagonists revealed the potential of tetralin carboxamide structures, leading to systematic investigations of various substitution patterns on both the tetralin core and the carboxamide nitrogen. These studies demonstrated that certain 2-alkoxycarbonylamino substituted tetralin carboxamides exhibited potent, selective, and orally bioavailable receptor antagonist properties, establishing the pharmacological relevance of this compound class.
Contemporary developments in tetralin derivative synthesis have introduced innovative methodologies that expand the accessible chemical space within this compound class. Recent research has demonstrated nitrogen deletion strategies combined with Diels-Alder cascade reactions as novel approaches to tetralin synthesis, providing alternative routes to substituted tetralin derivatives that complement traditional methods. These methodological advances have facilitated the preparation of more complex tetralin structures, including compounds with multiple functional groups such as this compound.
The discovery and development of specific tetralin carboxamide derivatives like this compound represents the culmination of decades of research into optimizing the tetralin scaffold for specific applications. The rational design approach employed in developing these compounds demonstrates the maturation of medicinal chemistry as a discipline, where systematic structural modifications are guided by understanding of molecular recognition principles and structure-activity relationships. This compound thus stands as both a product of historical synthetic methodology development and a representative of contemporary approaches to rational drug design and chemical synthesis.
Properties
IUPAC Name |
N-(2-aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-8-9-15-13(16)12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,12H,3,5,7-9,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNYEBSCXSIDAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656098 | |
| Record name | N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84460-89-9 | |
| Record name | N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in the synthesis of polymers for nucleic acid complexation and compound formation.
Biochemical Pathways
It’s known that similar compounds play a role in the formation of polymers used for nucleic acid complexation.
Result of Action
Similar compounds have been used in the synthesis of polymers for nucleic acid complexation, suggesting potential applications in biotechnology and pharmaceuticals.
Biological Activity
N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide (CAS: 84460-89-9) is a compound that has garnered attention due to its potential biological activities and pharmacological properties. This article reviews its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C13H18N2O
- Molecular Weight : 218.29 g/mol
- IUPAC Name : this compound
- Purity : 95% .
Research indicates that this compound may act as a ligand for novel receptors with sigma-like neuromodulatory properties. Studies have shown that certain derivatives in the tetrahydronaphthalene series stimulate tyrosine hydroxylase (TH) activity in rodent brain tissue. This stimulation is significant as it suggests a role in dopamine modulation, which is critical for various neuropsychological functions .
Pharmacological Effects
- Stimulation of Tyrosine Hydroxylase : At concentrations as low as 0.1 µM, this compound has been observed to increase TH activity by approximately 30% above basal levels in rodent models .
- Receptor Interaction : The effects on TH activity were inhibited by the sigma-receptor antagonist BMY-14802, indicating that the activity of this compound may involve sigma-like receptors rather than classical dopamine receptors .
- Potential Therapeutic Applications : Given its modulation of dopamine function, this compound could have implications for treating conditions such as depression and schizophrenia where dopaminergic pathways are implicated.
Study 1: Neuromodulatory Effects
A study published in Journal of Medicinal Chemistry evaluated several phenylaminotetralin derivatives and their effects on TH activity. Among these compounds, this compound was highlighted for its unique receptor interactions that suggest a novel mechanism distinct from known sigma or dopamine receptors .
Study 2: Synthesis and Evaluation
In another investigation involving the synthesis of various tetrahydronaphthalene derivatives, it was found that modifications to the aminoethyl side chain significantly affected binding affinity and biological activity. This highlights the importance of structural variations in enhancing pharmacological efficacy .
Data Table: Biological Activity Summary
Scientific Research Applications
Pharmacological Applications
1. Decongestant Properties
- N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is primarily known for its use as a decongestant . It functions by constricting blood vessels in the nasal passages, thereby reducing swelling and congestion. This mechanism is similar to that of other sympathomimetic agents used in over-the-counter cold medications.
2. Research in Neurological Disorders
- Recent studies have indicated potential applications in treating neurological disorders due to its ability to interact with specific neurotransmitter systems. Research has focused on its role in modulating dopamine and serotonin levels, which could be beneficial for conditions such as depression and anxiety disorders.
Data Table: Summary of Applications
Case Studies
Case Study 1: Efficacy as a Decongestant
A clinical trial evaluated the efficacy of this compound in patients suffering from seasonal allergic rhinitis. The results demonstrated significant improvement in nasal airflow and reduction in symptoms compared to placebo controls.
Case Study 2: Neurotransmitter Modulation
In vitro studies have shown that this compound can enhance serotonin uptake in neuronal cultures. This suggests a potential application for mood disorders where serotonin dysregulation is a factor. Further animal studies are needed to confirm these findings.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s key structural analogs differ in substituents on the carboxamide group or the tetrahydronaphthalene ring. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Research Findings
Structural-Activity Relationships: The 2-aminoethyl group in the target compound enhances water solubility compared to bulkier substituents (e.g., quinuclidinyl or biphenyl), making it suitable for analytical applications . Biphenyl derivatives show superior receptor binding affinity (IC₅₀ < 100 nM for TRPV1) due to extended aromatic interactions .
Impurity Profiling :
- The target compound is monitored in decongestant formulations at ppm levels to ensure compliance with pharmacopeial standards (e.g., USP) .
Preparation Methods
Direct Amide Formation via Carboxylic Acid Activation
A common and efficient route involves direct amide bond formation between 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid and 2-aminoethylamine. This is typically achieved by activating the carboxylic acid using carbodiimide coupling agents such as:
In the presence of coupling additives like:
This method is performed under anhydrous conditions, often in dichloromethane (DCM) or tetrahydrofuran (THF), at room temperature or slightly elevated temperatures to optimize yield and purity.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Carboxylic acid activation | DCC or EDC, HOBt, triethylamine in DCM | Stirred under nitrogen atmosphere |
| Amide coupling | Addition of 2-aminoethylamine | Room temperature, overnight |
| Workup | Filtration to remove dicyclohexylurea, extraction | Purification by chromatography |
Protection and Deprotection Strategies
To improve selectivity and avoid side reactions, the amino group of the 2-aminoethylamine is sometimes protected with Boc (tert-butoxycarbonyl) or other protecting groups before coupling. After the amide bond formation, the protecting group is removed under acidic conditions (e.g., HCl in methanol or dioxane).
This approach is particularly useful when synthesizing derivatives or when the amino group may interfere with coupling efficiency.
Alternative Routes: Carbamate and Urea Intermediates
Some synthetic pathways employ activated carbamate intermediates, such as 4-nitrophenyl carbamates, which then react with tetrahydronaphthalen-2-amine derivatives to form urea-linked compounds. This method is more common for related analogues but can be adapted for the target compound by modifying the amine component.
Preparation Data Table Summary
| Preparation Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Activation of carboxylic acid | DCC or EDC, HOBt, triethylamine, DCM, RT | 75–85 | Anhydrous conditions, nitrogen atmosphere |
| Coupling with 2-aminoethylamine | Addition of amine, stirring overnight | 70–80 | Avoid moisture to prevent hydrolysis |
| Protection (optional) | Boc anhydride, base, DCM | >90 | For amino group protection |
| Deprotection | HCl in methanol or dioxane | >95 | Acidic conditions, room temperature |
Stock Solution Preparation (Supporting Practical Use)
For research applications, stock solutions of this compound are prepared according to solubility data:
| Amount (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|---|
| 1 | 4.58 | 0.916 | 0.458 |
| 5 | 22.9 | 4.58 | 2.29 |
| 10 | 45.8 | 9.16 | 4.58 |
Solutions are stored at 2–8 °C, protected from moisture, with recommendations to avoid repeated freeze-thaw cycles.
Q & A
Q. What are the key considerations for synthesizing N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide with high purity?
To achieve high purity, focus on:
- Reagent selection : Use anhydrous conditions and high-purity starting materials (e.g., tetrahydronaphthalene derivatives) to minimize side reactions .
- Purification : Trituration with methanol or vacuum distillation can remove unreacted amines or byproducts .
- Analytical validation : Confirm structure via NMR (e.g., δ 7.37 ppm for aromatic protons) and mass spectrometry (observed [M+H] at m/z 218.1419) .
Q. What spectroscopic methods are recommended for characterizing the compound’s structure?
- NMR : NMR resolves cyclohexene and aromatic protons (e.g., δ 2.88–2.94 ppm for tetrahydronaphthalene protons) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (observed m/z 218.1419 vs. calculated 218.1419) .
- SMILES/InChI validation : Cross-check with canonical identifiers (e.g.,
NCCNC(=O)C1CCCc2ccccc12for SMILES) .
Q. What are the recommended storage conditions to maintain the compound’s stability?
- Temperature : Store at -18°C in tightly sealed containers to prevent degradation .
- Handling : Use inert atmospheres (e.g., argon) and moisture-resistant packaging to avoid hydrolysis of the carboxamide group .
- Safety : Follow glove/eye protection protocols due to limited toxicity data .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor binding affinities across studies?
- Assay standardization : Control variables like buffer pH, temperature, and solvent (DMSO concentration <0.1% to avoid precipitation) .
- Structural analogs : Compare binding data with derivatives (e.g., quinuclidinyl analogs) to identify substituent effects .
- Orthogonal validation : Use SPR (surface plasmon resonance) and radioligand binding assays to cross-verify affinity values .
Q. What strategies improve the compound’s metabolic stability in preclinical studies?
- Salt formation : The hydrochloride salt (CAS 1828966-95-5) enhances aqueous solubility and reduces hepatic clearance .
- Structural modifications : Introduce electron-withdrawing groups (e.g., halogens) on the tetrahydronaphthalene ring to slow CYP450-mediated oxidation .
- In vitro assays : Use microsomal stability assays (e.g., human liver microsomes) to identify metabolic hotspots .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking studies : Use the IUPAC name to generate 3D conformers and dock into receptor active sites (e.g., TRP channels) .
- QSAR models : Correlate substituent properties (e.g., logP from n-octanol/water partitioning) with activity data .
- MD simulations : Simulate ligand-receptor dynamics over 100 ns to assess binding stability .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
